1-(4-Methoxyphenyl)pentan-2-ol
Overview
Description
1-(4-Methoxyphenyl)pentan-2-ol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : A study described the synthesis of a closely related compound, (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, highlighting the potential of such compounds in chemical synthesis. The process involved multiple chemical reactions, including the Mannich reaction and Grignard reaction (Fang Ling, 2011).
Unexpected Cyclization : In another research, an unexpected cyclization of a structurally similar compound was observed, leading to the formation of a highly substituted product under mild reaction conditions. This study shows the compound's potential in complex chemical reactions (Atul Gupta et al., 2007).
Metallophthalocyanines Synthesis : The compound was also used in the synthesis of novel metal free and metallophthalocyanine complexes. These compounds have potential applications in materials science, particularly for their solubility and electrical conductivity properties (Metin Özer et al., 2006).
Biotransformation Studies : A study utilizing marine-derived and terrestrial fungi demonstrated the biotransformation of bis-α,β-unsaturated ketones to various compounds, including a structurally similar compound, 1,5-bis(4-methoxyphenyl)pentan-3-ol. This highlights its role in biocatalysis and organic chemistry (I. Ferreira et al., 2015).
Thermal Decomposition Kinetics : Research on chalcones, closely related to the compound , provided insights into their thermal decomposition kinetics. This is significant for understanding the stability and decomposition pathways of similar compounds (G. Manikandan et al., 2016).
properties
IUPAC Name |
1-(4-methoxyphenyl)pentan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-4-11(13)9-10-5-7-12(14-2)8-6-10/h5-8,11,13H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUXAZRVDHRZSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=C(C=C1)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)pentan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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